TLR7/8 agonist 1

TLR7/8 Agonist Receptor Selectivity Immunostimulation

TLR7/8 agonist 1 (CAS 1258457-59-8) is a synthetic small-molecule imidazoquinoline that functions as a dual agonist of human Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). It exhibits prominent immunostimulatory activity and is characterized by a distinct potency balance between the two receptors, with reported EC50 values of 20 nM for TLR7 in a primary functional assay and 50 nM (TLR7) / 55 nM (TLR8) in a dual-receptor primary screen.

Molecular Formula C22H25N5
Molecular Weight 359.5
CAS No. 1258457-59-8
Cat. No. B3094435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTLR7/8 agonist 1
CAS1258457-59-8
Molecular FormulaC22H25N5
Molecular Weight359.5
Structural Identifiers
SMILESCCCCC1=NC2=C(N1CC3=CC=C(C=C3)CN)C4=CC=CC=C4N=C2N
InChIInChI=1S/C22H25N5/c1-2-3-8-19-26-20-21(17-6-4-5-7-18(17)25-22(20)24)27(19)14-16-11-9-15(13-23)10-12-16/h4-7,9-12H,2-3,8,13-14,23H2,1H3,(H2,24,25)
InChIKeySDSKFWHQCNBICO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TLR7/8 Agonist 1 (CAS 1258457-59-8) – A Dual TLR7/TLR8 Imidazoquinoline with Differentiated Agonistic Potency Profile


TLR7/8 agonist 1 (CAS 1258457-59-8) is a synthetic small-molecule imidazoquinoline that functions as a dual agonist of human Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8) [1]. It exhibits prominent immunostimulatory activity and is characterized by a distinct potency balance between the two receptors, with reported EC50 values of 20 nM for TLR7 in a primary functional assay [2] and 50 nM (TLR7) / 55 nM (TLR8) in a dual-receptor primary screen [3].

Why In-Class TLR7/8 Agonists Cannot Simply Be Interchanged for TLR7/8 Agonist 1 (CAS 1258457-59-8)


Interchanging TLR7/8 agonists is scientifically inadvisable due to substantial divergence in receptor selectivity profiles, absolute potency at each receptor, and consequential differences in downstream cytokine induction [1]. The receptor engagement signature—the ratio of TLR7 to TLR8 activation—directly dictates the pattern of innate immune mediators produced, which in turn determines the therapeutic window and adjuvanticity profile [2]. Substituting one imidazoquinoline for another, even within the same structural class, can invert or obliterate the desired biological effect, as evidenced by the marked potency differences between dual agonists like TLR7/8 agonist 1 and selective agonists such as Motolimod or Vesatolimod .

Product-Specific Quantitative Evidence for TLR7/8 Agonist 1 (CAS 1258457-59-8)


Dual TLR7/TLR8 Agonism with a Characteristic Potency Ratio Distinguishes TLR7/8 Agonist 1 from Pure TLR7 or TLR8 Agonists

TLR7/8 agonist 1 exhibits a dual-agonistic profile that is quantitatively distinct from selective agonists. In a direct head-to-head primary screen, it activated human TLR7 and TLR8 with EC50 values of 50 nM and 55 nM, respectively, resulting in a near-equipotent (~1:1) activation ratio [1]. This profile contrasts sharply with the pure TLR8 agonist Motolimod (EC50 TLR8 ~100 nM, >50-fold selectivity over TLR7) [2] and the pure TLR7 agonist Vesatolimod (EC50 TLR7 291 nM) . A balanced dual activation profile is often favored for vaccine adjuvant applications where both myeloid dendritic cell (TLR8) and plasmacytoid dendritic cell (TLR7) engagement is required to elicit a broad Th1/Th2 immune response [1].

TLR7/8 Agonist Receptor Selectivity Immunostimulation

Superior TLR8 Potency of TLR7/8 Agonist 1 Compared to the Reference Dual Agonist Resiquimod

In a cross-study comparison using human HEK-Blue reporter cell assays, TLR7/8 agonist 1 demonstrates substantially higher potency at TLR8 relative to the prototypical dual agonist Resiquimod. TLR7/8 agonist 1 activates human TLR8 with an EC50 of 55 nM [1], whereas Resiquimod exhibits an EC50 of approximately 2,590 nM (2.59 µM) in the same assay platform [2]. This represents an approximately 47-fold improvement in TLR8 potency. On TLR7, TLR7/8 agonist 1 (EC50 50 nM) [1] also outperforms Resiquimod (EC50 ~120-190 nM) [2] by 2.4- to 3.8-fold. This combination of enhanced dual potency, particularly the dramatic TLR8 gain, suggests a lower dose requirement to achieve equivalent TLR8-mediated responses and may broaden the therapeutic window for indications where TLR8 activation is rate-limiting.

TLR8 Agonist Potency Comparison Imidazoquinoline

Aminomethylbenzyl Handle Enables Covalent Fluorophore Conjugation Without Significant Loss of TLR7 Activity

A unique structural feature of TLR7/8 agonist 1 is its N1-(4-aminomethyl)benzyl substituent, which serves as a primary amine handle for covalent attachment of fluorophores or other reporter molecules [1]. This functionalization does not ablate TLR7 agonist activity: the compound retains an EC50 of 20 nM for TLR7 activation after conjugation [1]. This is in stark contrast to many other imidazoquinoline agonists (e.g., Imiquimod, Resiquimod), which lack a synthetically accessible, non-disruptive conjugation site and typically require complete de novo synthesis of labeled analogs. The ability to directly couple the compound to commercially available fluorophores like FITC and rhodamine B while preserving near-native potency [1] provides a unique tool for studying receptor trafficking and cellular uptake dynamics.

Fluorescent Probe Chemical Biology TLR7 Trafficking

Biphasic Induction of Pro-Inflammatory Cytokines and Chemokines in Human PBMCs

In human peripheral blood mononuclear cells (PBMCs), TLR7/8 agonist 1 induces a characteristic biphasic increase in key immunomodulatory factors, including TNF-α, IFN-γ, IL-12p40, and CCL4 [1]. While a direct quantitative comparison to another agonist in the same experiment is not provided in the source literature, this induction profile is a class-level hallmark of imidazoquinoline dual agonists. The biphasic response, particularly the robust upregulation of IL-12p40—a critical cytokine for Th1 polarization—distinguishes it from selective TLR7 agonists (e.g., Vesatolimod) that predominantly induce type I interferons [2] and pure TLR8 agonists (e.g., Motolimod) that favor TNF-α and IL-12 production from myeloid cells [3]. This broader cytokine footprint supports a more integrated innate and adaptive immune activation cascade, which is desirable for vaccine adjuvants and combination immunotherapies.

Cytokine Induction PBMC Adjuvanticity

Optimal Research and Industrial Application Scenarios for TLR7/8 Agonist 1 (CAS 1258457-59-8)


Vaccine Adjuvant Development Requiring Balanced TLR7 and TLR8 Activation

TLR7/8 agonist 1 is ideally suited for formulation as a vaccine adjuvant where a balanced Th1/Th2 response is desired. Its near-equipotent dual activation of TLR7 and TLR8 (EC50 50 nM and 55 nM) [1] ensures simultaneous engagement of plasmacytoid dendritic cells (via TLR7) and myeloid dendritic cells/monocytes (via TLR8), leading to a broad cytokine milieu that includes both type I IFNs and IL-12 [2]. This contrasts with selective agonists that skew the response and may require combination strategies. In vivo, subcutaneous administration (25 nmol) in mice increased serum IL-12p40 and CXCL10 levels and enhanced dendritic cell accumulation in proximal lymph nodes, confirming its adjuvantic potential [2].

Synthesis of Fluorescent TLR7/8 Probes for Cellular Trafficking Studies

The presence of a primary amine handle via its N1-(4-aminomethyl)benzyl group makes TLR7/8 agonist 1 a unique precursor for generating fluorescent or affinity probes without requiring complex synthetic routes. The compound can be directly coupled to commercial fluorophores (e.g., FITC, rhodamine B) while retaining significant TLR7 agonist activity (EC50 20 nM) [3]. This capability is not generally shared by other imidazoquinoline agonists and enables researchers to visualize receptor internalization, endosomal trafficking, and cell-type-specific uptake patterns in immunological synapse studies [3].

In Vitro Immuno-Oncology Models for Myeloid Cell Reprogramming

Given its superior potency at TLR8 relative to Resiquimod (~47-fold improvement) [1][4], TLR7/8 agonist 1 is a potent tool for activating human myeloid cells, including monocytes and monocyte-derived dendritic cells, to produce pro-inflammatory cytokines like TNF-α and IL-12p40 [2]. This is particularly relevant in tumor microenvironment research, where TLR8-mediated activation can promote repolarization of immunosuppressive tumor-associated macrophages toward an anti-tumor M1 phenotype. The compound's dual activity may also enhance NK cell-mediated antibody-dependent cellular cytotoxicity (ADCC) when combined with monoclonal antibodies, a strategy being explored for next-generation cancer immunotherapies.

Standardized Positive Control in TLR7/8 Functional Assays

With well-characterized EC50 values in multiple assay formats (20 nM, 50 nM/55 nM) [1][3], TLR7/8 agonist 1 serves as a reliable positive control for validating TLR7 and TLR8 reporter cell lines, NF-κB activation assays, and cytokine release experiments. Its balanced dual activity provides a benchmark for screening novel TLR7/8 modulators and for quantifying receptor functionality in primary immune cells from patient samples. The availability of high-purity (>98%) material from multiple vendors further supports its use as a reference standard.

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